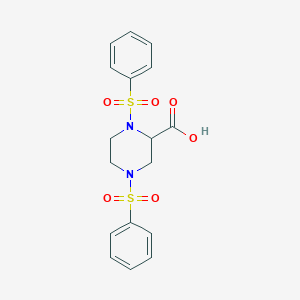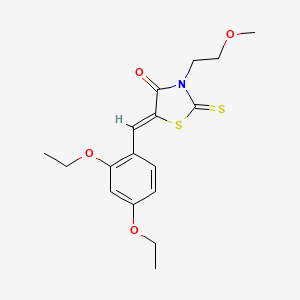
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid (BPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, this compound has been shown to reduce inflammation and pain in various inflammatory conditions such as rheumatoid arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has several advantages for lab experiments. It is a stable and crystalline compound that can be easily synthesized with high purity and yield. It is also soluble in water and organic solvents, making it suitable for various applications. However, this compound has some limitations, such as its low solubility in some solvents and its potential toxicity at high concentrations. Therefore, caution should be taken when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid. In medicinal chemistry, this compound can be used as a lead compound to develop new drugs for the treatment of various diseases. In materials science, this compound can be used to synthesize new MOFs with specific properties and applications. In catalysis, this compound can be used as a ligand for the development of new catalysts with high activity and selectivity. Furthermore, the mechanism of action of this compound can be further studied to understand its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. It can be easily synthesized using different methods, and its mechanism of action has been extensively studied. This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. However, caution should be taken when handling this compound in lab experiments due to its potential toxicity at high concentrations. There are several future directions for the study of this compound, including the development of new drugs, materials, and catalysts.
Métodos De Síntesis
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be synthesized using different methods, including the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,4-dibromobenzene to yield this compound. Alternatively, this compound can be synthesized using the reaction of piperazine with p-toluenesulfonyl isocyanate followed by reaction with 1,4-dibromobenzene. These methods have been successfully used to synthesize this compound with high purity and yield.
Aplicaciones Científicas De Investigación
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been used as a lead compound to develop new drugs for the treatment of various diseases such as rheumatoid arthritis and cancer.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been used to synthesize MOFs with high surface area and stability.
In catalysis, this compound has been used as a ligand for metal complexes. The resulting complexes have been shown to have high catalytic activity in various reactions such as cross-coupling reactions and asymmetric hydrogenation.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c20-17(21)16-13-18(26(22,23)14-7-3-1-4-8-14)11-12-19(16)27(24,25)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWIMWJVUUOPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5207581.png)


![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)

![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)
![11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207641.png)